molecular formula C9H5BrFNO B14038800 2-(2-Bromo-3-fluorophenyl)oxazole

2-(2-Bromo-3-fluorophenyl)oxazole

Cat. No.: B14038800
M. Wt: 242.04 g/mol
InChI Key: RPYLSKLZIHEIAI-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-fluorophenyl)oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) in a [3+2] cycloaddition reaction with aldehydes under basic conditions . Another method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃) to yield the desired oxazole .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-phenyl)oxazole
  • 5-(3-Bromo-2-fluorophenyl)oxazole
  • 2-(2,6-Dichlorophenyl)oxazole

Uniqueness

2-(2-Bromo-3-fluorophenyl)oxazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrFNO/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-5H

InChI Key

RPYLSKLZIHEIAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C2=NC=CO2

Origin of Product

United States

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